molecular formula C10H17NO3 B13346388 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B13346388
M. Wt: 199.25 g/mol
InChI Key: BDDSGPWCGPNDIC-UHFFFAOYSA-N
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Description

2-(1-Oxa-8-azaspiro[45]decan-3-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
  • 2-{8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid

Uniqueness

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

InChI

InChI=1S/C10H17NO3/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10/h8,11H,1-7H2,(H,12,13)

InChI Key

BDDSGPWCGPNDIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)CC(=O)O

Origin of Product

United States

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